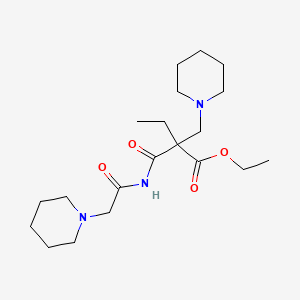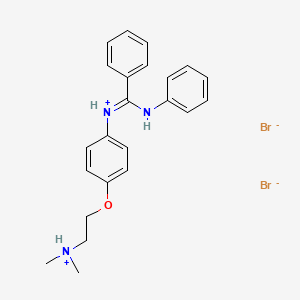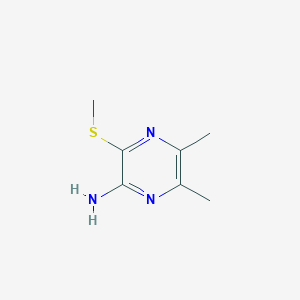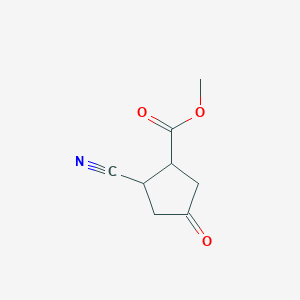
N-Benzoyltyrosine butylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzoyltyrosine butylamide is an organic compound with the molecular formula C20H24N2O3 It is a derivative of tyrosine, an amino acid, and is characterized by the presence of a benzoyl group attached to the nitrogen atom of the tyrosine residue and a butylamide group attached to the carboxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzoyltyrosine butylamide can be synthesized through a peptide synthesis reaction catalyzed by modified enzymes. One common method involves the use of chymotrypsin modified with polyethylene glycol to catalyze the reaction in benzene. The synthesis involves reacting N-benzoyl-L-tyrosine ethyl ester with n-butylamine in the presence of the modified enzyme. The reaction is typically carried out at 37°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the enzymatic synthesis process. This would require optimizing reaction conditions, such as temperature, solvent, and enzyme concentration, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-Benzoyltyrosine butylamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the benzoyl or butylamide groups.
Substitution: The benzoyl and butylamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-Benzoyltyrosine butylamide has several applications in scientific research:
Chemistry: It is used as a model compound in studies of peptide synthesis and enzyme catalysis.
Biology: The compound is utilized in research on enzyme-substrate interactions and protein modification.
Industry: Used in the development of biocatalysts and in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of N-Benzoyltyrosine butylamide involves its interaction with enzymes and proteins. The compound can act as a substrate for modified enzymes, facilitating the formation of peptide bonds. The molecular targets include the active sites of enzymes such as chymotrypsin, where it undergoes catalysis to form peptide bonds .
Comparison with Similar Compounds
Similar Compounds
N-Benzoyl-L-tyrosine ethyl ester: A precursor in the synthesis of N-Benzoyltyrosine butylamide.
N-Benzoyltyrosine phenylalanine ethyl ester: Another derivative used in peptide synthesis studies.
Uniqueness
This compound is unique due to its specific structure, which allows it to be used in enzymatic peptide synthesis. Its ability to form stable peptide bonds in organic solvents like benzene sets it apart from other similar compounds .
Properties
CAS No. |
95043-84-8 |
|---|---|
Molecular Formula |
C20H24N2O3 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-[(2S)-1-(butylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C20H24N2O3/c1-2-3-13-21-20(25)18(14-15-9-11-17(23)12-10-15)22-19(24)16-7-5-4-6-8-16/h4-12,18,23H,2-3,13-14H2,1H3,(H,21,25)(H,22,24)/t18-/m0/s1 |
InChI Key |
FBQIPWVDKIXRLF-SFHVURJKSA-N |
Isomeric SMILES |
CCCCNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCCCNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![calcium;4-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate](/img/structure/B13787027.png)
![N-(3-ethynylimidazo[1,2-a]pyridin-8-yl)acetamide](/img/structure/B13787036.png)


![1-[4-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13787066.png)





![tert-butyl N-[(4-chlorophenyl)-(5-methoxyfuran-2-yl)methyl]carbamate](/img/structure/B13787101.png)


